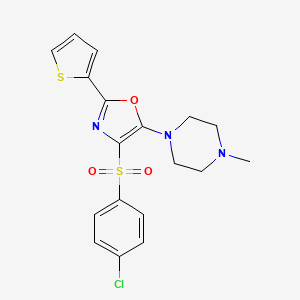
4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole is a useful research compound. Its molecular formula is C18H18ClN3O3S2 and its molecular weight is 423.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole is a novel oxazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and the introduction of substituents such as the chlorophenyl sulfonyl and piperazine groups. The process often employs coupling agents and specific reaction conditions to optimize yield and purity.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that compounds bearing the chlorophenylsulfonyl group exhibit significant antimicrobial properties. Studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
This compound has demonstrated potential as an enzyme inhibitor. It has been particularly noted for its activity against acetylcholinesterase and urease, with IC50 values suggesting potent inhibitory effects . The presence of the piperazine moiety enhances its interaction with these enzymes.
3. Anticancer Properties
In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7, by increasing p53 expression levels and activating caspase pathways . This suggests a potential role in cancer chemotherapy.
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Binding: The compound binds to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation: It may interact with cell surface receptors, altering cellular signaling processes.
- Cellular Process Disruption: The compound interferes with critical cellular functions such as DNA replication and protein synthesis.
Case Studies
Several studies highlight the biological efficacy of this compound:
-
Antibacterial Screening:
A study synthesized various derivatives and tested their antibacterial properties, revealing that compounds with similar structures to this compound exhibited strong inhibitory activity against Salmonella typhi with an IC50 value of 0.63 µM . -
Anticancer Activity:
In a study focused on 1,2,4-Oxadiazole derivatives, it was found that certain structural modifications led to enhanced anticancer activity against breast cancer cell lines, indicating that similar modifications in our compound could yield promising results . -
Enzyme Inhibition Studies:
Research demonstrated the compound's effectiveness as an acetylcholinesterase inhibitor, with significant implications for treating neurodegenerative diseases .
Comparative Analysis
A comparison table summarizing key biological activities and IC50 values for related compounds is provided below:
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-21-8-10-22(11-9-21)18-17(20-16(25-18)15-3-2-12-26-15)27(23,24)14-6-4-13(19)5-7-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBNKOCLAKJBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













